molecular formula C30H35N3O B14217684 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea CAS No. 821008-04-2

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea

Katalognummer: B14217684
CAS-Nummer: 821008-04-2
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: GQOOTJLFAHNWHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a diphenylpropyl group and a phenyl group, making it a versatile molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea typically involves the reaction of piperidine derivatives with appropriate phenyl and diphenylpropyl reagents. One common method includes the use of N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides and N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas as intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as the CCR5 chemokine receptor. By binding to this receptor, the compound can modulate its activity, potentially leading to therapeutic effects in conditions like HIV .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
  • N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

821008-04-2

Molekularformel

C30H35N3O

Molekulargewicht

453.6 g/mol

IUPAC-Name

1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3-phenyl-1-prop-2-enylurea

InChI

InChI=1S/C30H35N3O/c1-2-21-33(30(34)31-27-16-10-5-11-17-27)28-18-22-32(23-19-28)24-20-29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h2-17,28-29H,1,18-24H2,(H,31,34)

InChI-Schlüssel

GQOOTJLFAHNWHQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.